An In-depth Technical Guide to BDP TR Maleimide for Bioconjugation
An In-depth Technical Guide to BDP TR Maleimide for Bioconjugation
This guide provides an in-depth technical overview of BDP TR maleimide, a thiol-reactive fluorescent probe, designed for researchers, scientists, and drug development professionals. We will delve into its core properties, the underlying chemistry of its application, and provide a field-proven protocol for its use in bioconjugation.
Introduction: The Power of Precision in Fluorescent Labeling
In the landscape of molecular biology and drug development, the precise labeling of biomolecules is paramount. BDP TR maleimide has emerged as a powerful tool for this purpose, offering a combination of exceptional photophysical properties and highly selective covalent attachment. BDP TR is a borondipyrromethene dye, a class of fluorophores renowned for their high fluorescence quantum yields, sharp emission peaks, and excellent photostability[1][2]. The "TR" designation indicates its spectral characteristics are similar to the Texas Red fluorophore, making it a suitable alternative for this channel[3]. The maleimide functional group facilitates a specific and efficient reaction with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides[4][5]. This specificity allows for the site-directed labeling of biomolecules, a critical requirement for a wide range of applications including fluorescence microscopy, fluorescence polarization assays, and the development of antibody-drug conjugates (ADCs)[6][7][8][9].
Core Principles: Photophysical Properties and the Thiol-Maleimide Reaction
A comprehensive understanding of both the fluorophore's characteristics and the conjugation chemistry is essential for successful experimental design.
Photophysical Profile of BDP TR
BDP TR is a bright, red fluorescent dye with a high quantum yield and a relatively long excited-state lifetime, making it particularly useful for fluorescence polarization-based assays[3][10]. Its key spectral properties are summarized in the table below.
| Property | Value | Source |
| Excitation Maximum (λex) | 589 nm | [2][7] |
| Emission Maximum (λem) | 616 nm | [2][7] |
| Molar Extinction Coefficient (ε) | 69,000 L·mol⁻¹·cm⁻¹ | [2][7] |
| Fluorescence Quantum Yield (Φ) | 0.90 | [2][7] |
Note: Spectral properties can be influenced by the local environment.
The Thiol-Maleimide Reaction: A Cornerstone of Bioconjugation
The conjugation of BDP TR maleimide to a biomolecule is achieved through the highly efficient and selective thiol-maleimide reaction[6][11]. This reaction is a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks one of the carbon-carbon double bond carbons of the maleimide ring[12][13]. This process results in the formation of a stable, covalent thioether bond[13][14].
The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5[6][11][14]. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring minimal off-target labeling of residues like lysine[13][14]. Above pH 7.5, the reactivity with primary amines increases, and the maleimide group becomes more susceptible to hydrolysis, which would render it unreactive towards thiols[14].
Below is a diagram illustrating the mechanism of the thiol-maleimide reaction:
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